![molecular formula C10H13N3O4S B2857638 [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate CAS No. 1233513-44-4](/img/structure/B2857638.png)
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate, also known as PBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PBA is a derivative of pyrazole and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate is not fully understood, but it is believed to act through various pathways in the body. In cancer research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to inhibit the expression of certain genes that are involved in tumor growth and survival. In diabetes research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to activate a protein called AMPK, which regulates glucose metabolism. In neurodegenerative disease research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to have various biochemical and physiological effects in the body. In cancer research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to induce apoptosis (cell death) in tumor cells and inhibit angiogenesis (the formation of new blood vessels). In diabetes research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In neurodegenerative disease research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to reduce oxidative stress and improve mitochondrial function in the brain.
実験室実験の利点と制限
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate can be difficult to synthesize and may require multiple steps, which can be time-consuming and costly. Additionally, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate may have limited bioavailability in vivo, which can affect its efficacy in animal models.
将来の方向性
There are several future directions for research on [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate. In cancer research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate could be studied in combination with other chemotherapy drugs to enhance their efficacy. In diabetes research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate could be studied in animal models to determine its long-term effects on glucose metabolism and insulin sensitivity. In neurodegenerative disease research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate could be studied in human clinical trials to determine its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Overall, further research on [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate could lead to the development of new and effective treatments for various diseases.
合成法
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate can be synthesized through a multi-step process that involves the reaction of pyrazole with benzaldehyde followed by reduction and sulfation. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been studied for its potential therapeutic applications in various fields of research, including cancer, diabetes, and neurodegenerative diseases. In cancer research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to inhibit the growth of tumor cells and enhance the efficacy of chemotherapy drugs. In diabetes research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAONFPPDABHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)
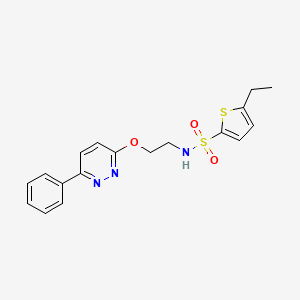
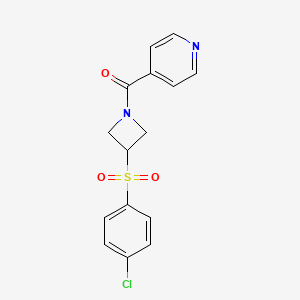
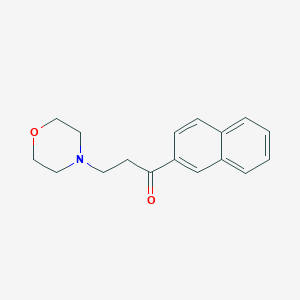
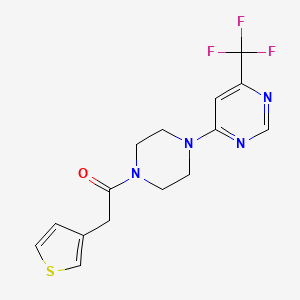
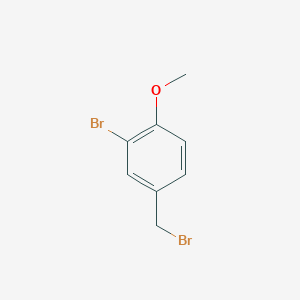
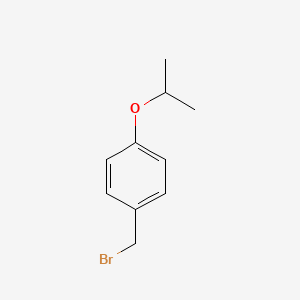
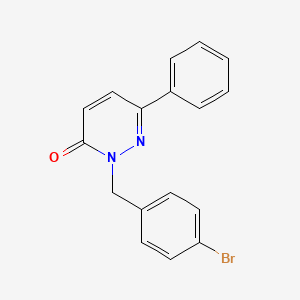
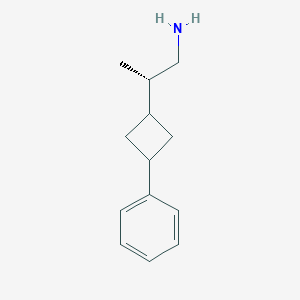
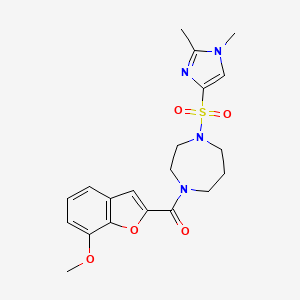


![N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2857576.png)